N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N,N,4-trimethyl-2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-10-14(16(23)21(2)3)26-17(19-10)20-15(22)11-4-6-18-13(8-11)24-12-5-7-25-9-12/h4,6,8,12H,5,7,9H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFYLZFSGZYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCSC3)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide typically involves multi-step processes. The key steps often include:
Formation of the thiazole core through cyclization reactions.
Introduction of the tetrahydrothiophene ring via nucleophilic substitution.
Coupling of the isonicotinamide moiety using amide bond formation techniques. Each step necessitates specific reagents and conditions, such as solvents, catalysts, and temperature controls.
Industrial Production Methods: Scaling up the production of this compound for industrial applications demands optimization of the synthetic route to enhance yield and purity. Techniques like continuous flow synthesis and the use of advanced catalytic systems can be employed to streamline the production process.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Key Differences :
- The target compound uniquely incorporates a tetrahydrothiophen-3-yloxy-isonicotinamide group, which is absent in simpler thiazole-carboxamides like those in .
- Unlike nitrothiophene derivatives , the target lacks electron-withdrawing nitro groups but includes N,N-dimethyl substitution, which may reduce metabolic oxidation.
Physicochemical Properties
Comparative data for select thiazole-carboxamides:
Insights :
- The target compound’s tetrahydrothiophen-ether group likely improves solubility compared to purely aromatic analogs (e.g., ).
- N,N-Dimethyl substitution may lower melting points relative to unsubstituted carboxamides, enhancing bioavailability .
Anticancer Activity :
- Compound 7b (4-methyl-2-phenylthiazole derivative) showed potent activity against HepG-2 cells (IC₅₀ = 1.61 ± 1.92 μg/mL), attributed to its phenylthiazole core and hydrazone linker .
- CDK5/p25 inhibitors (e.g., N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide) exhibit IC₅₀ values of 30–42 nM, highlighting the importance of triazolothiadiazole motifs .
Antimicrobial Activity :
- Nitrothiophene-carboxamides (e.g., ) demonstrated narrow-spectrum antibacterial activity, likely due to nitro group-mediated disruption of bacterial membranes.
The tetrahydrothiophen-ether may reduce cytotoxicity compared to nitro-containing analogs .
Biological Activity
N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide is a complex organic compound with potential biological activities that merit detailed exploration. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on existing literature.
Chemical Structure and Synthesis
The compound features a thiazole ring, an isonicotinamide moiety, and a tetrahydrothiophene group. The synthesis typically involves multi-step reactions, including the formation of the thiazole and subsequent functionalization to introduce the tetrahydrothiophenyl ether.
Synthesis Overview
- Formation of Thiazole Ring : Utilizing appropriate precursors such as α-bromo ketones and thiourea.
- Functionalization : Introduction of the tetrahydrothiophenyl ether via nucleophilic substitution reactions.
- Final Modification : Methylation steps to yield the trimethyl derivative.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | S. aureus | 32 µg/mL |
| Thiazole Derivative B | E. coli | 16 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been investigated in vitro. Studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways or inhibition of cell proliferation signals.
Case Study: Anticancer Efficacy
A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry analysis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- Receptor Interaction : Potential binding to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Metal Chelation : The thiazole moiety may act as a metal chelator, disrupting essential metal-dependent processes in microbial pathogens.
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
- Catalysis : Triethylamine or iodine can facilitate cyclization steps .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) ensures high purity .
How can structural contradictions in NMR data for this compound be resolved, particularly regarding rotational isomerism?
Advanced Question
Rotational isomerism in carboxamide derivatives often leads to split signals in and NMR spectra. For example:
- Amide bond rotation : Restricted rotation around the C–N bond can cause duplication of signals for adjacent methyl or thiophene groups .
- Mitigation :
Case Study : Similar thiazole derivatives showed resolved splitting at 500 MHz in CDCl, with coupling constants () of 8–10 Hz for adjacent protons .
What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?
Advanced Question
Methodology :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., analogous to dasatinib’s binding to BCR-ABL kinase) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
QSAR Modeling : Correlate substituent effects (e.g., tetrahydrothiophen-3-yloxy group’s electron-donating capacity) with inhibitory activity using Gaussian-based descriptors .
Q. Key Considerations :
- The thiophene oxygen may form hydrogen bonds with kinase hinge regions, while the thiazole ring contributes to π–π stacking .
How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Advanced Question
Crystallographic Workflow :
Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) .
Structure Solution : Apply SHELXT for phase determination and SHELXL for refinement, leveraging the SHELX system’s robustness for small-molecule crystallography .
Validation : Check for twinning or disorder using PLATON; R-factors < 5% indicate high reliability .
Example : A related thiazole-carboxamide derivative (CHClNOS) was resolved with a final R = 0.039, confirming the absence of stereochemical ambiguity .
What in vitro assays are recommended to evaluate this compound’s anti-proliferative activity?
Basic Question
Assay Design :
Cell Lines : Use cancer cell lines (e.g., MCF-7, HepG2) and non-cancerous controls (e.g., HEK293) .
Dose Range : Test 0.1–100 μM concentrations over 48–72 hours.
Endpoint Detection : Employ MTT or SRB assays to measure viability .
Q. Data Interpretation :
- IC values < 10 μM suggest potent activity (e.g., similar thiophene derivatives showed IC = 2.5 μM against breast cancer cells) .
How do substituents on the tetrahydrothiophene ring influence the compound’s metabolic stability?
Advanced Question
SAR Insights :
Q. Experimental Validation :
- Perform microsomal stability assays (human liver microsomes, NADPH cofactor) to quantify clearance rates .
What analytical techniques are critical for characterizing this compound’s purity and stability?
Basic Question
Key Techniques :
HPLC : Use a C18 column (ACN/water gradient) to assess purity (>98% for pharmacological studies) .
LC-MS : Confirm molecular ion peaks ([M+H]) and detect degradants under accelerated stability conditions (40°C/75% RH) .
Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C indicates thermal stability) .
How can contradictory bioactivity data between enzymatic and cell-based assays be reconciled?
Advanced Question
Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
